molecular formula C9H10O5 B613839 Danshensu CAS No. 76822-21-4

Danshensu

Cat. No.: B613839
CAS No.: 76822-21-4
M. Wt: 198.17 g/mol
InChI Key: PAFLSMZLRSPALU-MRVPVSSYSA-N
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Mechanism of Action

Target of Action

Danshensu has been found to interact with several targets. For instance, it has been reported to have a significant effect on Keap1 , a key player in oxidative stress . In the context of Ankylosing Spondylitis (AS), this compound has been found to interact with the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways . Additionally, it has been reported to display agonistic activity towards GPR35 .

Mode of Action

This compound interacts with its targets to bring about changes at the molecular level. For instance, it has been found to regulate the expression of Keap1-Nrf2/NQO1 , thereby exerting anti-oxidative stress, anti-inflammatory, and anti-apoptotic therapeutic effects . In the context of AS, this compound inhibits the differentiation of osteoblasts by suppressing the JNK and ERK signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. The Keap1-Nrf2/NQO1 pathway is one of the key pathways influenced by this compound, leading to its anti-oxidative stress, anti-inflammatory, and anti-apoptotic effects . In the case of AS, the JNK and ERK pathways are the main signaling pathways associated with the targets of this compound .

Pharmacokinetics

This compound exhibits linear pharmacokinetics in the dose range of 15–60 mg/kg following intravenous administration . It is poorly absorbed after oral administration, with an absolute bioavailability of 13.72% . It is mainly phase II metabolized and excreted primarily in urine as an unchanged drug .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to effectively reduce oxidative stress, inflammation, and apoptosis in damaged heart tissue . In the context of AS, this compound has been found to prevent ossification of osteoblasts and fibroblasts .

Action Environment

Biochemical Analysis

Biochemical Properties

Danshensu plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to activate the PI3K/AKT/Nrf2 pathway , which plays a crucial role in cellular responses to oxidative stress . This compound also interacts with enzymes such as CAT, SOD, GPX1, and proteins like IL-6, TNF, BAX, BCL-2, and CASP3 .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to reduce reactive oxygen species (ROS) production, thereby attenuating injury in SH-SY5Y cells . It also improves motor dysfunction induced by rotenone, accompanied by reducing MDA content and increasing GSH level in striatum .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, this compound has been found to activate the PI3K/AKT/Nrf2 pathway, leading to increased expression of HO-1, GCLC, and GCLM .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound reduces neuronal excitability by enhancing voltage-gated K+ currents . This effect was found to be dose-dependent .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study where male C57BL/6 mice were administered with this compound (15, 30, or 60 mg/kg), this compound was found to improve motor dysfunction induced by rotenone .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, this compound has been found to be mainly phase II metabolized and excreted primarily in urine as an unchanged drug in rats .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For example, this compound appeared to be poorly absorbed after oral administration, with an absolute bioavailability of 13.72%. The primary distribution tissue was the kidney, but it was also distributed to the lung, stomach, muscle, uterus, heart, etc .

Biological Activity

Danshensu, a bioactive compound derived from Salvia miltiorrhiza (commonly known as Danshen), has garnered significant attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is a phenolic acid that exhibits various pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects. It is primarily used in traditional Chinese medicine to treat cardiovascular diseases and other ailments.

Antioxidant Activity

Mechanism of Action:
this compound has been shown to enhance antioxidant defenses by reducing oxidative stress markers such as malondialdehyde (MDA) and increasing the levels of superoxide dismutase (SOD) and glutathione (GSH) in various experimental models .

Research Findings:

  • A study demonstrated that this compound, when combined with probiotics, significantly decreased lipid peroxidation (LPO) levels and improved antioxidant status in rats fed a high-cholesterol diet .
  • The administration of 50 mg/kg/day of this compound resulted in a notable reduction in blood lipid profiles and increased antioxidant markers after four weeks .

Anti-Cancer Properties

Mechanism of Action:
this compound exerts anti-cancer effects through multiple pathways, including the inhibition of cell migration and invasion in oral cancer cells by modulating the expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition markers .

Case Studies:

  • In vitro studies on human oral cancer cell lines (FaDu and Ca9-22) showed that sodium this compound significantly reduced cellular motility and invasion while promoting apoptosis through caspase activation .
  • In vivo experiments indicated that this compound inhibited tumor growth in xenograft mouse models, suggesting its potential as an adjunct therapy for oral cancers .

Cardioprotective Effects

Mechanism of Action:
this compound protects cardiac tissues by inhibiting L-type calcium channels and reducing myocardial ischemia-induced damage. It also mitigates inflammatory responses associated with cardiac injury .

Research Findings:

  • This compound has demonstrated significant protective effects against isoproterenol-induced myocardial ischemia by decreasing oxidative stress and inflammation markers .
  • Histopathological examinations revealed that treatment with this compound preserved cardiac architecture in animal models subjected to ischemic conditions .

Anti-inflammatory Effects

Mechanism of Action:
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α, thereby reducing leukocyte infiltration in tissues subjected to inflammatory insults .

Research Findings:

  • In studies involving UVB-induced corneal injury, this compound treatment resulted in improved structural integrity of corneal tissues by attenuating inflammatory responses .
  • Additionally, it was effective in alleviating lung inflammation induced by SARS-CoV-2 infection in mouse models, showcasing its potential as a therapeutic agent against COVID-19-related complications .

Neuroprotective Effects

Mechanism of Action:
this compound has shown promise in neuroprotection through its ability to modulate signaling pathways involved in neuronal survival and apoptosis.

Research Findings:

  • A combination treatment of this compound with hydroxysafflor yellow A exhibited synergistic neuroprotective effects against ischemic injury in animal models, highlighting its potential for treating neurodegenerative diseases .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionKey Findings
AntioxidantReduces oxidative stress markersDecreased MDA; increased SOD and GSH levels in high-cholesterol rats
Anti-CancerInhibits cell migration/invasion; induces apoptosisReduced tumor growth in oral cancer models; modulated MMP expression
CardioprotectiveInhibits calcium channels; reduces inflammationPreserved cardiac architecture post-ischemia; mitigated oxidative damage
Anti-inflammatoryInhibits cytokine productionImproved corneal integrity; reduced lung inflammation in COVID-19 models
NeuroprotectiveModulates neuronal survival pathwaysSynergistic effects with hydroxysafflor yellow A against ischemic injury

Properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFLSMZLRSPALU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469215
Record name Danshensu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76822-21-4
Record name Salvianic acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76822-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danshensu
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076822214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danshensu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANSHENSU
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF33A5PAJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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